Lipophilicity and Drug-Likeness Advantage of the 4-Methyl Group vs. Unsubstituted Piperidine Analog
The 4-methyl group on the piperidine ring increases computed LogP from approximately 1.0 for the unsubstituted piperidine analog (6-(piperidin-1-yl)pyrimidin-4-amine, CAS 69206-89-9) to 1.6 for the target compound, while maintaining TPSA at 55.04 Ų and limiting H-bond donors to one [1]. This LogP shift of ~0.6 units represents a meaningful increase in membrane permeability potential without exceeding the CNS-optimal LogP range (1–3) or violating key drug-likeness filters (rotatable bonds = 1, HBD = 1, HBA = 4) [1].
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.6 (PubChem XLogP3); MW 192.26; TPSA 55.04 Ų; HBD 1; HBA 4; RotB 1 |
| Comparator Or Baseline | 6-(Piperidin-1-yl)pyrimidin-4-amine (CAS 69206-89-9): MW 178.23; estimated LogP ~1.0 based on fragment-based ΔLogP for –CH₃ vs –H substitution on piperidine |
| Quantified Difference | ΔLogP ≈ +0.6; ΔMW = +14.03 Da; identical TPSA, HBD, HBA, and RotB counts |
| Conditions | Computed properties: PubChem XLogP3 algorithm (target) vs. fragment-based estimation (comparator) |
Why This Matters
The higher LogP of the target compound confers improved passive membrane permeability relative to the unsubstituted piperidine analog, making it a more suitable starting scaffold for cell-based kinase and GPCR assays where intracellular target access is required.
- [1] PubChem. Compound Summary for CID 66520674: 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/66520674 (accessed 2026-04-24). View Source
